Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone is a synthetic compound that functions as a selective and irreversible inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1, commonly known as MALT1. This compound plays a significant role in modulating immune responses by targeting key signaling pathways, particularly those involving NF-κB activation. It is utilized extensively in research related to lymphocyte behavior and the mechanisms of apoptosis, making it a valuable tool in immunology and cancer studies.
Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone is classified as a peptidyl fluoromethyl ketone. Its synthesis typically involves the assembly of specific amino acid sequences followed by chemical modifications to introduce the fluoromethyl ketone functionality. This compound is sourced from various chemical suppliers specializing in research-grade peptides and inhibitors, ensuring high purity for experimental applications .
The synthesis of Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone involves several steps:
The synthetic routes vary but typically include the use of protecting groups to prevent unwanted reactions during the synthesis process. Methods such as the Dakin-West reaction have been adapted for the synthesis of peptidyl fluoromethyl ketones, allowing for the introduction of the FMK moiety while maintaining the integrity of the peptide backbone .
The molecular structure of Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone features a sequence of amino acids with a fluoromethyl ketone group attached to one end. The structure can be represented in terms of its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33,34);3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-/m0./s1
WIPHXOQUHDJLCU-WCFRTMNKSA-N
.
Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone primarily participates in covalent bonding reactions with MALT1. Upon binding to the active site of MALT1:
Under physiological conditions, it does not undergo significant oxidation or reduction reactions .
The mechanism of action involves selective inhibition of MALT1 by Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone:
Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone is typically presented as a solid or powder at room temperature. Its trifluoroacetate salt form enhances solubility in aqueous solutions.
Key chemical properties include:
The compound has been characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone has several significant applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, providing insights into complex cellular processes and therapeutic avenues for disease intervention.
Z-Val-Arg-Pro-DL-Arg-FMK (CAS No.: 1926163-57-6) is a tetrapeptide inhibitor featuring a C-terminal fluoromethyl ketone (FMK) warhead. Its molecular formula is C₃₁H₄₉FN₁₀O₆, corresponding to a molecular weight of 676.78 g/mol. The compound incorporates both natural (L-) and non-natural (D-/L-arginine at P1 position) amino acids, with the sequence: N-Benzyloxycarbonyl-Val-Val-Arg-Pro-DL-Arg-fluoromethylketone. The "DL-Arg" notation indicates the racemic incorporation of D- and L-arginine at the P1 position, a design strategy to mitigate stereospecificity barriers in target binding [1].
Physicochemical properties include:
Property | Value | Method/Notes |
---|---|---|
CAS No. | 1926163-57-6 | Registry identifier |
Molecular Formula | C₃₁H₄₉FN₁₀O₆ | Elemental composition |
Molecular Weight | 676.78 g/mol | Mass spectrometry |
Net Charge (pH 7.4) | +2 | Arginine guanidinium groups |
Solubility | >10 mM in DMSO | Experimental data |
LogP (calculated) | ~1.8 | Hydrophobicity estimate |
Storage Conditions | -20°C, desiccated | Long-term stability recommendation |
Synthesis follows solid-phase peptide synthesis (SPPS) protocols using Fmoc/tBu chemistry. Key steps include:
Analytical Validation:
The bioactivity of Z-Val-Arg-Pro-DL-Arg-FMK hinges on two structural elements:
Enzyme-Cys + Peptide-CH₂F → Enzyme-Cys-CH₂-Peptide + F⁻
Selectivity: FMK derivatives show >100-fold selectivity for cysteine proteases (e.g., caspases, MALT1) over serine proteases due to differential nucleophilicity of active-site residues [4].
Table 2: Functional Roles of Structural Domains in Z-Val-Arg-Pro-DL-Arg-FMK
Structural Domain | Functional Role | Biological Consequence |
---|---|---|
N-terminal Z-group | Enhances lipophilicity and cell permeability | Improved cellular uptake |
Val-Arg-Arg motif | Electrostatic anchoring to anionic surfaces; substrate mimicry for MALT1 | Target specificity; inhibition of protease signaling |
Proline residue | Introduces structural rigidity; reduces peptide backbone flexibility | Enhanced proteolytic stability; precise warhead alignment |
DL-Arg-FMK | Irreversible covalent modification of catalytic cysteine | Sustained enzyme inhibition; anticancer effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: